N-Desmethyl-N-benzyl sildenafil

説明

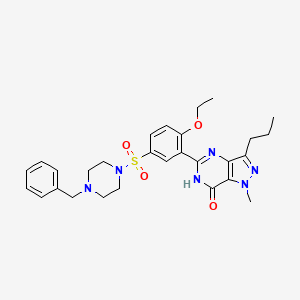

N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This compound is primarily used as a pharmaceutical reference standard and has applications in various scientific research fields. Its molecular formula is C28H34N6O4S, and it has a molecular weight of 550.67 g/mol .

科学的研究の応用

N-Desmethyl-N-benzyl sildenafil has several scientific research applications, including:

作用機序

Target of Action

N-Desmethyl-N-benzyl sildenafil is a metabolite of sildenafil . The primary target of sildenafil and its metabolites is phosphodiesterase type 5 (PDE5) . PDE5 is pivotal in cellular signaling, regulating cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation .

Mode of Action

Sildenafil and its metabolites, including this compound, work by inhibiting PDE5 . This inhibition prevents the degradation of cGMP, leading to increased cGMP levels . The elevated cGMP levels promote smooth muscle relaxation and vasodilation, which are essential for the treatment of conditions like erectile dysfunction .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting PDE5, it impacts the cGMP pathway, leading to the activation of ion channels or cGMP-dependent protein kinases . This interaction regulates several physiological processes within the body, such as neuroprotection, antinociception, synaptic plasticity, calcium homeostasis, and vasodilation .

Pharmacokinetics

After administration, the levels of sildenafil in the body gradually decrease over a few hours . It can take about 24 hours for sildenafil to be completely removed from the body .

Result of Action

The inhibition of PDE5 by this compound leads to changes in gene expression and cellular behavior . Several studies have suggested that sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior . These changes may have far-reaching effects on human health and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, studies have shown that N-desmethyl sildenafil, the primary metabolite of sildenafil, can disrupt the endocrine system of aquatic organisms, potentially leading to changes in gene expression and epigenetic modifications . This suggests that the environment in which the compound is present can impact its action and effectiveness.

生化学分析

Biochemical Properties

N-Desmethyl-N-benzyl sildenafil plays a role in biochemical reactions, particularly in the human plasma .

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It is believed to exert its effects through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl-N-benzyl sildenafil typically involves the modification of sildenafil through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as liquid-liquid extraction, chromatographic separation, and crystallization .

化学反応の分析

Types of Reactions

N-Desmethyl-N-benzyl sildenafil undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents such as methanol and chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .

類似化合物との比較

Similar Compounds

Sildenafil: The parent compound, known for its use in treating erectile dysfunction.

N-Desmethyl sildenafil: A primary metabolite of sildenafil with similar PDE5 inhibitory activity.

Uniqueness

N-Desmethyl-N-benzyl sildenafil is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to sildenafil and its other metabolites .

生物活性

N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered interest due to its potential therapeutic applications and its biochemical interactions within the body. This article provides an in-depth analysis of its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.

Target and Mode of Action

this compound functions by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By preventing this breakdown, the compound enhances the effects of cGMP, leading to vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis and pulmonary vasculature .

Biochemical Pathways

The inhibition of PDE5 by this compound impacts several biochemical pathways:

- cGMP Pathway : Increased levels of cGMP activate protein kinases and ion channels, influencing smooth muscle relaxation and vasodilation.

- Gene Expression : The compound may alter gene expression related to vascular function and smooth muscle relaxation.

Pharmacokinetics

Absorption and Metabolism

this compound is metabolized primarily through hepatic pathways involving cytochrome P450 enzymes, particularly CYP3A4. The major circulating metabolite, N-desmethyl sildenafil, exhibits approximately 50% of the PDE5 inhibitory potency compared to its parent compound. Plasma concentrations of this metabolite are about 40% of those observed for sildenafil itself .

Pharmacokinetic Parameters

The pharmacokinetic profile includes:

- Half-Life : Approximately 4 hours for N-desmethyl sildenafil.

- Volume of Distribution : Estimated at around 105 L, indicating extensive distribution into tissues.

- Protein Binding : Both sildenafil and its metabolite exhibit around 96% protein binding in plasma .

Case Studies

Several case studies highlight the implications of this compound's biological activity:

- Post-Mortem Analysis : A study reported post-mortem identification of sildenafil and its metabolites in biological specimens. The findings suggested a potential link between nonprescription use of PDE5 inhibitors and adverse outcomes, emphasizing the need for careful monitoring in clinical settings .

- Fatal Toxicity Reports : In a documented case of fatal intoxication by desmethyl carbodenafil (a related compound), the toxicity profile raised concerns about the safety margins associated with PDE5 inhibitors. This case underscores the importance of understanding the biological effects and potential risks associated with these compounds .

Summary Table: Biological Activity Parameters

| Parameter | Value/Description |

|---|---|

| Primary Action | PDE5 Inhibition |

| Inhibitory Potency | ~50% that of sildenafil |

| Plasma Concentration | ~40% of sildenafil levels |

| Half-Life | ~4 hours |

| Volume of Distribution | ~105 L |

| Protein Binding | ~96% |

特性

IUPAC Name |

5-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O4S/c1-4-9-23-25-26(32(3)31-23)28(35)30-27(29-25)22-18-21(12-13-24(22)38-5-2)39(36,37)34-16-14-33(15-17-34)19-20-10-7-6-8-11-20/h6-8,10-13,18H,4-5,9,14-17,19H2,1-3H3,(H,29,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBBYJQSWODKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446089-82-2 | |

| Record name | N-Desmethyl-N-benzyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYL-N-BENZYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV84GB3NEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。